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Compound of Interest

Compound Name: 1-(Oxazol-2-yl)ethanone

Cat. No.: B1319422 Get Quote

An In-depth Technical Guide to 1-(Oxazol-2-
yl)ethanone
For: Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and spectroscopic characterization of 1-(Oxazol-2-yl)ethanone (also known as 2-

Acetyloxazole). As a member of the oxazole family, this heterocyclic ketone serves as a

valuable building block in medicinal chemistry and materials science. This document

consolidates available data, outlines detailed experimental protocols for its analysis, and

presents logical workflows for its synthesis and characterization. Information regarding its

potential biological activity as a regulator of steroid receptor coactivators is also discussed,

highlighting its relevance in drug development.

Chemical Identity and Structure
1-(Oxazol-2-yl)ethanone is an aromatic ketone featuring a five-membered oxazole ring

substituted with an acetyl group at the 2-position.[1]

IUPAC Name: 1-(1,3-Oxazol-2-yl)ethanone[2]

Synonyms: 2-Acetyloxazole, Ethanone, 1-(2-oxazolyl)-[2][3]
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CAS Number: 77311-07-0[2]

Molecular Formula: C₅H₅NO₂[2]

Molecular Weight: 111.10 g/mol [2]

The structural identifiers for this compound are:

SMILES:CC(=O)C1=NC=CO1[2]

InChI:InChI=1S/C5H5NO2/c1-4(7)5-6-2-3-8-5/h2-3H,1H3[2]

InChIKey:QCDUAXSWPGEYBB-UHFFFAOYSA-N[2]

Figure 1: 2D Structure of 1-(Oxazol-2-yl)ethanone

Physicochemical Properties
The quantitative physicochemical properties of 1-(Oxazol-2-yl)ethanone are summarized in

the table below. This data is essential for designing experimental conditions, including reaction

setups, purification methods, and storage.

Property Value Reference(s)

Molecular Formula C₅H₅NO₂ [2][3]

Molecular Weight 111.10 g/mol [2]

Boiling Point 177.4 ± 23.0 °C at 760 mmHg [1][3]

Density 1.145 ± 0.06 g/cm³ [3]

Flash Point 61.1 °C (142.0 °F) [3][4]

Appearance Colorless to light yellow liquid [4]

pKa -2.40 ± 0.10 (Predicted) [3]

LogP -0.213 (Estimated) [1]

Storage Temperature
2-8°C under inert gas

(Nitrogen or Argon)
[3]
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Synthesis and Reactivity
While a specific, detailed synthesis protocol for 1-(Oxazol-2-yl)ethanone is not readily

available in the cited literature, general methods for oxazole synthesis can be adapted. One

common approach is the reaction of an α-diazoketone with an amide catalyzed by a Brønsted

acid.[5]

The reactivity of the oxazole ring and the acetyl group allows for further chemical modifications.

The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic addition, while

the methyl protons are weakly acidic. The oxazole ring itself can participate in various organic

reactions, making it a versatile scaffold.[6]
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Figure 2: General Workflow for Synthesis and Purification

Experimental Protocols: Spectroscopic
Characterization
Accurate structural confirmation and purity assessment are critical. The following sections

provide generalized, detailed protocols for the spectroscopic analysis of 1-(Oxazol-2-
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yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic

molecules.[7][8]

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure and assess

purity.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in

approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a

standard 5 mm NMR tube.[9] Ensure the sample is fully dissolved.

Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer operating at a

standard frequency (e.g., 400 MHz for ¹H).

¹H NMR Data Acquisition:

Acquire a standard one-dimensional proton spectrum.

Expected Signals: The spectrum is expected to show three distinct signals:

A singlet around δ 2.6-2.8 ppm, integrating to 3H (acetyl methyl group, -CH₃).

A doublet or singlet around δ 7.2-7.4 ppm, integrating to 1H (proton at C5 of the oxazole

ring).

A doublet or singlet around δ 7.7-7.9 ppm, integrating to 1H (proton at C4 of the oxazole

ring).

¹³C NMR Data Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Expected Signals: The spectrum is expected to show five signals:
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One signal in the aliphatic region (δ ~25-30 ppm) for the acetyl methyl carbon.

Two signals in the aromatic/heteroaromatic region for the oxazole ring carbons (C4 and

C5, δ ~125-145 ppm).

One deshielded signal for the oxazole C2 carbon (δ ~158-162 ppm).

One signal in the carbonyl region (δ > 185 ppm) for the acetyl carbonyl carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups within the molecule

based on their characteristic vibrational frequencies.[10][11]

Objective: To identify the characteristic C=O (ketone) and C=N/C=C (oxazole ring) functional

groups.

Methodology:

Sample Preparation (ATR):

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) is clean by wiping it

with a suitable solvent (e.g., isopropanol) and allowing it to dry.

Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.

Expected Absorptions:

~3150-3100 cm⁻¹: C-H stretching of the oxazole ring.
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~1700-1680 cm⁻¹: A strong, sharp absorption band corresponding to the C=O stretching of

the acetyl ketone group.

~1600-1450 cm⁻¹: Multiple bands corresponding to C=N and C=C stretching vibrations

within the aromatic oxazole ring.

~1360 cm⁻¹: C-H bending of the methyl group.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural

clues based on its fragmentation patterns.[12][13]

Objective: To confirm the molecular weight and elemental composition of the molecule.

Methodology:

Sample Preparation:

Prepare a dilute solution of the sample (~10 µg/mL) in a volatile solvent compatible with

the ionization source, such as methanol or acetonitrile.[14]

If using electrospray ionization (ESI), ensure the sample is free of non-volatile salts.[14]

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for

accurate mass measurement.

Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or Chemical

Ionization (CI) to minimize fragmentation and clearly observe the molecular ion.[15] Electron

Impact (EI) can also be used to study fragmentation patterns.

Data Acquisition:

Acquire the mass spectrum in positive ion mode.

Calibrate the instrument using a known standard to ensure high mass accuracy.[16]

Expected Results:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://openstax.org/books/organic-chemistry/pages/12-1-mass-spectrometry-of-small-molecules-magnetic-sector-instruments
https://experiments.springernature.com/techniques/mass-spectrometry
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://pmc.ncbi.nlm.nih.gov/articles/PMC3015162/
https://www.rsc.org/images/MS1_tcm18-102518.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The primary ion observed should be the protonated molecule [M+H]⁺ at an m/z value

corresponding to the molecular weight of C₅H₅NO₂ plus a proton (112.0393).

Accurate mass measurement should confirm the elemental formula within a 5 ppm error

margin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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